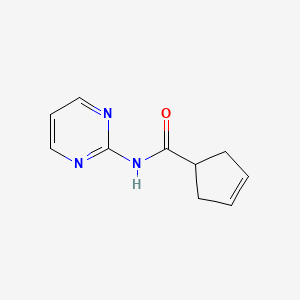![molecular formula C13H14N2O3S B12266824 Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12266824.png)
Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercapto-3-methylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The sulfur atom in the compound can also form strong interactions with metal ions, which may contribute to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Similar structure but with a phenyl group instead of a methyl group.
Methyl 2-[(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Similar structure but with a methoxyphenyl group and a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the methyl group in the quinazolinone ring and the ethyl ester group may influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13-14-10-7-5-4-6-9(10)12(17)15(13)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
NLWRMXZMPLKRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12266756.png)
![2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12266757.png)
![4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12266766.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266770.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12266777.png)
![4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12266780.png)
![7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266781.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B12266784.png)
![5-bromo-4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12266795.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12266809.png)
![3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B12266810.png)
![N,N,6-trimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266819.png)
